2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXKNSQXIDNVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid typically involves the formation of the thiazolidine ring followed by the introduction of the trifluoromethylphenyl group. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with cysteine in the presence of a base to form the thiazolidine ring. The reaction conditions often include mild temperatures and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structure and Composition
The compound has the following chemical formula:
- Molecular Formula : C₁₁H₁₀F₃NO₂S
- Molecular Weight : 277.26 g/mol
- CAS Number : 1217522-21-8
The structure features a thiazolidine ring, which is characteristic of many biologically active compounds. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug development .
Medicinal Chemistry
- Antidiabetic Agents : Research indicates that thiazolidine derivatives exhibit activity against dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Compounds similar to this compound have shown promise as DPP-IV inhibitors, which are vital in managing Type 2 diabetes .
- Anticancer Research : The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Its ability to inhibit tubulin polymerization could lead to novel treatments for various cancers .
- Anti-inflammatory Properties : Preliminary studies suggest that thiazolidine derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Agricultural Applications
- Pesticide Development : The trifluoromethyl group enhances the biological activity of thiazolidine derivatives, making them suitable for developing new pesticides with improved efficacy against pests while minimizing environmental impact .
- Plant Growth Regulators : Compounds like this compound may serve as growth regulators in agriculture, promoting plant growth and resilience against stressors .
Case Study 1: Dipeptidyl Peptidase IV Inhibition
A study investigated the effects of thiazolidine derivatives on DPP-IV activity in vitro. Results demonstrated that certain modifications to the thiazolidine structure significantly enhanced inhibitory potency compared to existing DPP-IV inhibitors .
Case Study 2: Anticancer Activity
Research focused on the cytotoxic effects of thiazolidine derivatives on various cancer cell lines revealed that compounds with a trifluoromethyl substituent exhibited enhanced activity due to increased lipophilicity and interaction with cellular membranes .
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions. This allows the compound to modulate various biological pathways, including those involved in inflammation and cancer progression .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Thiazolidine-4-carboxylic acid derivatives differ primarily in the substituents on the phenyl ring. Key analogues include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in the target compound is strongly electron-withdrawing, which may enhance metabolic stability and binding affinity compared to electron-donating groups like -OCH₃ or -OH .
- Lipophilicity : The trifluoromethyl group increases logP values, favoring membrane permeability, whereas polar substituents (e.g., -OH, -OCH₃) improve aqueous solubility .
Fluorinated Analogues
Fluorination is a common strategy to optimize pharmacokinetic properties. Examples include:
Comparison :
Functional Group Modifications on the Thiazolidine Core
Variations in the thiazolidine ring or carboxylic acid moiety include:
Key Insight :
Stereochemical Considerations
The (4S)-configured enantiomer of the target compound is explicitly documented, underscoring the role of chirality in bioactivity. For example:
Implication :
- Stereochemistry significantly affects binding to chiral biological targets, necessitating enantioselective synthesis .
Biological Activity
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid, often referred to as (4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₀F₃NO₂S
- CAS Number : 1217522-21-8
- Molecular Weight : 273.26 g/mol
The presence of a trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit moderate to good antimicrobial properties. In particular, studies have demonstrated that compounds similar to this compound possess significant activity against a range of bacterial strains. For instance, a study highlighted that thiazolidine derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for this class of compounds .
Antioxidant Properties
The compound has been shown to reduce intracellular reactive oxygen species (ROS) levels in cell cultures. This antioxidant activity is crucial for cellular protection against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The mechanism involves the enhancement of trophozoite growth in certain protozoan cultures when treated with thiazolidine derivatives .
Cytotoxicity and Anticancer Activity
Thiazolidine derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For example:
- IC50 Values : Certain thiazolidine compounds exhibited IC50 values below 2 µg/mL against Jurkat cells (a type of leukemia cell line), indicating potent anticancer activity .
- Mechanism of Action : The cytotoxic effects are attributed to the interaction with specific proteins involved in cell proliferation and apoptosis pathways. Molecular dynamics simulations have shown that these compounds can bind effectively to target proteins, disrupting their function .
Study 1: Antimicrobial Efficacy
A study conducted on various thiazolidine derivatives demonstrated that modifications at the phenyl ring significantly influenced antimicrobial efficacy. The presence of electron-withdrawing groups like trifluoromethyl enhanced activity against resistant bacterial strains .
Study 2: Antioxidant Mechanism
In vitro studies showed that treatment with this compound resulted in a marked decrease in ROS levels in amebic cultures, suggesting a protective role against oxidative damage. This finding supports its potential use as an antioxidant agent in therapeutic applications .
Data Table: Biological Activities Overview
Q & A
Q. What strategies mitigate degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
